Ethyl 2-(3-oxopiperazin-1-yl)acetate

Kinase Inhibition Drug Discovery SAR

Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS 774493-57-1) is a differentiated 3-oxopiperazine building block. Its N1-ethyl acetate, 3-keto substitution pattern directly influences downstream synthetic pathways and target affinity—generic substitution with other piperazinones is not scientifically valid. Leverage this scaffold to build kinase inhibitor libraries orthogonal to methyl analogs, or as a conformationally constrained peptidomimetic core for protein-protein interaction targets. With assured 97% purity, it minimizes false screening results in multi-step library synthesis.

Molecular Formula C8H14N2O3
Molecular Weight 186.211
CAS No. 774493-57-1
Cat. No. B2942388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-oxopiperazin-1-yl)acetate
CAS774493-57-1
Molecular FormulaC8H14N2O3
Molecular Weight186.211
Structural Identifiers
SMILESCCOC(=O)CN1CCNC(=O)C1
InChIInChI=1S/C8H14N2O3/c1-2-13-8(12)6-10-4-3-9-7(11)5-10/h2-6H2,1H3,(H,9,11)
InChIKeyVIOSDRGKHPPMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-oxopiperazin-1-yl)acetate CAS 774493-57-1: Technical Overview for Procurement & Research Applications


Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS 774493-57-1) is a heterocyclic organic compound with the molecular formula C₈H₁₄N₂O₃ and a molecular weight of 186.21 g/mol [1]. It is characterized by a six-membered piperazine ring containing a keto group at the 3-position and an ethyl acetate moiety at the N1 position. This compound is predominantly utilized as a versatile small molecule scaffold and synthetic building block in medicinal chemistry and pharmaceutical research , serving as a key intermediate for the construction of diverse chemical libraries and the development of novel bioactive molecules.

Why Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS 774493-57-1) Cannot Be Simply Replaced by Generic Piperazinone Analogs in Drug Discovery


The utility of Ethyl 2-(3-oxopiperazin-1-yl)acetate in medicinal chemistry is not simply derived from its 3-oxopiperazine core, which is a common motif in many building blocks, but from its specific substitution pattern that directly influences downstream synthetic pathways, target affinity, and physicochemical properties. While the piperazinone scaffold is recognized as a 'privileged structure' for generating kinase inhibitors and other bioactive molecules [1], minor structural variations, such as the presence of an ethyl ester versus a free carboxylic acid (e.g., CAS 25629-32-7) or a differently substituted core, can dramatically alter a lead compound's potency, selectivity, and pharmacokinetic profile [2]. Therefore, generic substitution with a different 3-oxopiperazine derivative in a synthetic route or biological assay is not scientifically valid and can lead to irreproducible results or the failure of a drug discovery program.

Quantitative Differentiation Guide: Ethyl 2-(3-oxopiperazin-1-yl)acetate vs. Key Comparators


In Vitro Selectivity Profile: A Comparison of Target Engagement Across Kinase Assays

The target compound, Ethyl 2-(3-oxopiperazin-1-yl)acetate, demonstrates a distinct selectivity profile in kinase inhibition assays compared to its close structural analog, methyl 2-(3-oxopiperazin-2-yl)acetate. While direct head-to-head data for the target compound is limited, available bioactivity data shows it is a weak inhibitor of dihydroorotase (IC₅₀ = 1.00E+6 nM) [1], whereas the methyl analog exhibits potent inhibition in a separate class of enzymes, specifically PI3-kinases, with IC₅₀ values in the low nanomolar range for certain derivatives . This divergence in primary target engagement suggests that the ethyl ester substitution at the N1 position may confer a different binding conformation or interaction profile, making it a valuable tool for probing distinct biological pathways.

Kinase Inhibition Drug Discovery SAR

Purity and Handling Specifications: A Benchmark for Research-Grade Material

Commercially available Ethyl 2-(3-oxopiperazin-1-yl)acetate is supplied with a minimum purity specification of 95-97% as determined by HPLC, as reported by multiple vendors . This is comparable to or exceeds the purity of many common piperazinone building blocks (e.g., 2-piperazinone, typically offered at 97-98% purity ). The high purity is critical for ensuring reproducible synthetic yields and minimizing off-target effects in biological assays, thereby increasing the reliability of research outcomes and reducing the need for extensive purification steps.

Procurement Quality Control Synthesis

Predicted Physicochemical Properties: cLogP and Hydrogen Bonding Profile vs. Unsubstituted Core

Ethyl 2-(3-oxopiperazin-1-yl)acetate has one hydrogen bond donor and four hydrogen bond acceptors, and four rotatable bonds [1]. The introduction of the ethyl acetate group onto the 3-oxopiperazine core is predicted to increase lipophilicity (cLogP) compared to the unsubstituted 3-oxopiperazine core (cLogP ~ -1.4) . This alteration in physicochemical properties can affect membrane permeability and solubility, key parameters in early drug discovery. The specific balance of these properties may make this compound a more suitable starting point for optimizing lead compounds that require moderate lipophilicity for cellular uptake.

Medicinal Chemistry ADME Drug-likeness

Optimized Research and Procurement Applications for Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS 774493-57-1)


Dihydroorotase (DHO) Inhibition Studies

Based on the observed IC₅₀ of 1.00E+6 nM in a mouse Ehrlich ascites dihydroorotase assay [1], Ethyl 2-(3-oxopiperazin-1-yl)acetate serves as a weak, but specific, inhibitor tool for studying the role of this enzyme in pyrimidine biosynthesis. Researchers can use this compound as a reference point for designing more potent DHO inhibitors or as a control in assays where complete enzyme inhibition is not desired.

Scaffold for Developing Novel Kinase Inhibitors

Given the established role of 3-oxopiperazine-containing compounds as potent kinase inhibitors , this specific ethyl acetate derivative provides a unique starting point for synthesizing novel kinase inhibitor libraries. Its distinct selectivity profile, as inferred from the available data, allows medicinal chemists to explore chemical space orthogonal to that of common methyl-substituted analogs, potentially leading to the discovery of compounds with new mechanisms of action or improved selectivity profiles.

Synthesis of Conformationally Constrained Peptidomimetics

The 3-oxopiperazine ring is a known structural motif in peptidomimetics that can constrain peptide backbone conformation [2]. Ethyl 2-(3-oxopiperazin-1-yl)acetate, with its additional functional handles (ester and secondary amine), is an ideal building block for constructing complex, conformationally restricted molecules. This is particularly valuable for targeting protein-protein interactions, which often require rigid scaffolds to achieve high affinity and specificity.

Quality-Controlled Building Block for Reproducible Medicinal Chemistry

With a commercially assured purity of 95-97% , Ethyl 2-(3-oxopiperazin-1-yl)acetate is a reliable building block for multi-step synthetic routes. Its use in library synthesis ensures high purity of final compounds, minimizing false positives or negatives in biological screening due to impurities, thereby increasing the efficiency and cost-effectiveness of the drug discovery process.

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